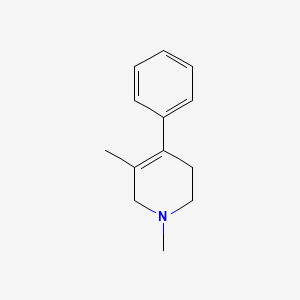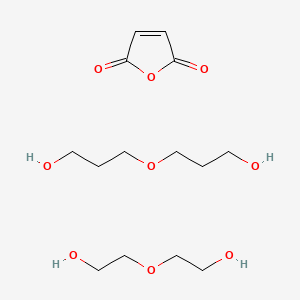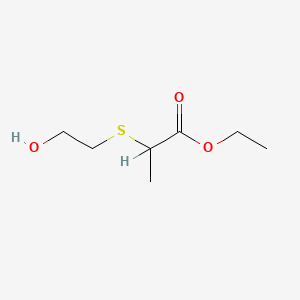
Ethyl 2-((2-hydroxyethyl)thio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-hydroxyethyl)thio)propionate is an organic compound with the molecular formula C7H14O3S It is a derivative of propionic acid and contains both an ethyl ester and a thioether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyethyl)thio)propionate typically involves the reaction of ethyl 2-bromopropionate with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ethyl 2-bromopropionate+2-mercaptoethanol→Ethyl 2-((2-hydroxyethyl)thio)propionate+NaBr
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-hydroxyethyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form new esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: New esters
Applications De Recherche Scientifique
Ethyl 2-((2-hydroxyethyl)thio)propionate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-((2-hydroxyethyl)thio)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)propionate: Contains a phenyl group instead of a hydroxyethyl group.
Ethyl 2-(methylthio)propionate: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2-((2-hydroxyethyl)thio)propionate is unique due to the presence of both a hydroxyethyl and a thioether group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
35562-87-9 |
|---|---|
Formule moléculaire |
C7H14O3S |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
ethyl 2-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14O3S/c1-3-10-7(9)6(2)11-5-4-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
CNXOKKYZFAWZRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


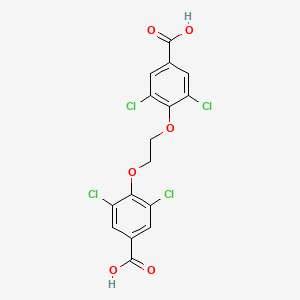



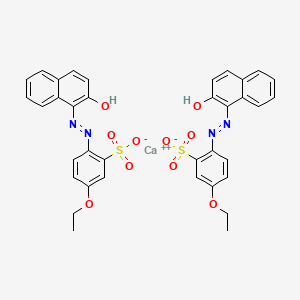
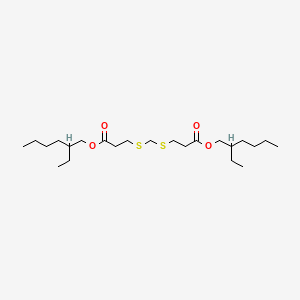


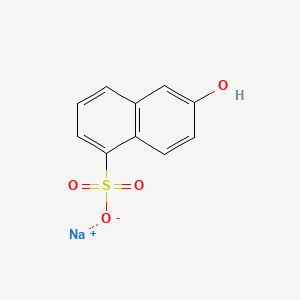
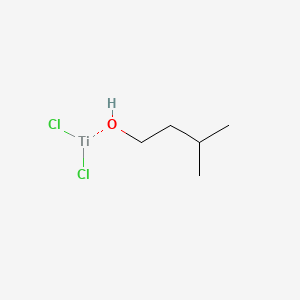

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
